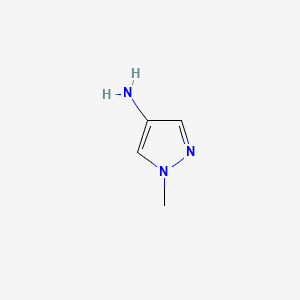

1-methyl-1H-pyrazol-4-amine

描述

Overview of Pyrazole (B372694) Derivatives in Scientific Disciplines

Pyrazole derivatives are a class of organic compounds that have garnered considerable attention in diverse scientific fields due to their wide-ranging chemical and biological properties. nih.govorientjchem.org These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, serve as a foundational structure for a multitude of applications. researchgate.net

Significance in Organic Chemistry and Medicinal Chemistry

In organic chemistry, pyrazoles are valuable scaffolds for the synthesis of a vast number of compounds. nih.govmdpi.com Their synthesis is a well-studied area, with numerous methods developed over the years, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov The pyrazole ring is aromatic and can undergo various substitution reactions, allowing for the creation of a diverse library of derivatives. nih.gov

The significance of pyrazole derivatives is particularly pronounced in medicinal chemistry. orientjchem.orgnih.gov The pyrazole nucleus is considered a "privileged scaffold" because it is a key structural component in many biologically active compounds. nih.govnih.gov This has led to the development of numerous drugs containing the pyrazole moiety with a wide array of therapeutic applications. nih.govmdpi.com The biological activity of pyrazole derivatives is broad and includes anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govorientjchem.orgglobalresearchonline.net

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Category |

|---|---|

| Celecoxib | Anti-inflammatory nih.gov |

| Rimonabant | Anti-obesity nih.gov |

| Difenamizole | Analgesic nih.gov |

| Betazole | H2-receptor agonist nih.gov |

| Sildenafil | Erectile dysfunction nih.gov |

Applications in Material Science and Supramolecular Chemistry

The applications of pyrazole derivatives extend beyond the life sciences into material science and supramolecular chemistry. biosynce.comroyal-chem.comnumberanalytics.com In material science, these compounds are utilized in the development of new materials with specific properties, such as conductive polymers and luminescent compounds. royal-chem.comnumberanalytics.com They can also be used as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. biosynce.combiosynce.com

In the realm of supramolecular chemistry, the ability of the pyrazole ring's nitrogen atoms to participate in hydrogen bonding and coordinate with metal ions is of great interest. biosynce.comnih.gov This allows for the construction of well-defined, self-assembled supramolecular structures like dimers, trimers, and catemers. nih.govresearchgate.net The study of these structures provides insights into intermolecular interactions and the design of complex molecular architectures. nih.gov Pyrazole derivatives have also been investigated for their fluorescent properties, making them useful in the development of sensors and bioimaging agents. globalresearchonline.netrsc.org

Importance of the 1-methyl-1H-pyrazol-4-amine Scaffold in Drug Discovery

The this compound scaffold is a crucial building block in the field of drug discovery. orientjchem.orgCurrent time information in Bangalore, IN. Its structure is incorporated into various pharmacologically active molecules, particularly as inhibitors of protein kinases, which are key targets in cancer therapy. nih.govscispace.com The methyl group at the 1-position and the amino group at the 4-position provide specific points for chemical modification, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties. scispace.com

Research has demonstrated that derivatives of this compound are potent inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1), which are involved in cell cycle regulation and are often dysregulated in cancer. scispace.comnih.gov For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this scaffold have shown potent CDK2 inhibitory activity. scispace.com Furthermore, this scaffold has been utilized in the development of inhibitors for other important drug targets, including phosphodiesterase enzymes.

Historical Context of Aminopyrazole Research

The study of aminopyrazoles has a long history, with research spanning over a century. nih.govbeilstein-journals.org The 5-aminopyrazole system, in particular, has been extensively investigated due to its applications in the pharmaceutical and agrochemical industries. nih.govbeilstein-journals.org The synthesis of these compounds has been a major focus, with the reaction of β-ketonitriles and their derivatives with hydrazines being a common method. nih.govresearchgate.net

While pyrazole derivatives are rare in nature, likely due to the difficulty of forming the N-N bond by living organisms, their synthetic accessibility has made them a cornerstone of heterocyclic chemistry research. nih.govmdpi.com The development of new synthetic routes and the exploration of the diverse reactivity of aminopyrazoles continue to be active areas of investigation, driven by the significant pharmacological potential of these compounds. nih.govresearchgate.net

属性

IUPAC Name |

1-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGSWBJURUFGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903823 | |

| Record name | NoName_4583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69843-13-6 | |

| Record name | 1-Methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Methyl 1h Pyrazol 4 Amine

Established Synthetic Routes for 1-methyl-1H-pyrazol-4-amine and its Analogs

Established synthetic routes are foundational for the preparation of pyrazole (B372694) derivatives. These methods are often characterized by their reliability and broad applicability, providing a solid platform for the synthesis of complex molecules.

Cyclization reactions represent one of the most fundamental and widely used strategies for constructing the pyrazole core. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The choice of precursors and reaction conditions dictates the substitution pattern of the resulting pyrazole ring.

A common approach involves the reaction of β-ketoesters with methylhydrazine to form pyrazolones, which can then be converted to the desired amine. Another key strategy is the electrophilic cyclization of α,β-alkynic hydrazones. These precursors, readily prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can be treated with molecular iodine in the presence of a base like sodium bicarbonate to yield 4-iodopyrazoles. acs.org This iodo-substituted pyrazole can then serve as a versatile intermediate for introducing an amino group at the C4-position through subsequent functionalization reactions.

Furthermore, p-Toluenesulfonic acid (p-TSA) has been used to promote the cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones, providing a rapid route to 3-substituted N-sulfonyl pyrazoles. researchgate.net Similarly, iodine can catalyze a [3+2] cycloaddition/ring-opening reaction between 1,1-diacylcyclopropanes and sulfonyl hydrazides to produce fully substituted pyrazoles with high regioselectivity. researchgate.net

| Precursors | Reagents/Catalyst | Product Type | Reference |

| α,β-Alkynic hydrazones | I₂, NaHCO₃ | 4-Iodopyrazoles | acs.org |

| Sulfonyl hydrazines, N,N-dimethyl enaminones | p-TSA | 3-Substituted N-sulfonyl pyrazoles | researchgate.net |

| 1,1-Diacylcyclopropanes, Sulfonyl hydrazides | I₂ | Fully substituted pyrazoles | researchgate.net |

| 1,3-Diols, Arylhydrazines | Ru₃(CO)₁₂, NHC-diphosphine ligand | Pyrazoles | organic-chemistry.org |

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. This strategy minimizes waste and simplifies purification processes.

One such method involves a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water, catalyzed by ammonium acetate, to produce 1-H-pyrazole derivatives. longdom.org The versatility of MCRs is further highlighted in the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. mdpi.comrsc.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.com

Titanium imido complexes have been utilized in a novel multicomponent oxidative coupling with alkynes and nitriles to synthesize multisubstituted pyrazoles. nih.gov This method is notable for forming the N-N bond during the reaction sequence, avoiding the use of hydrazine reagents. nih.gov Another innovative approach uses Yb(PFO)₃ as a catalyst for the three-component synthesis of pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

| Components | Catalyst/Conditions | Product Type | Reference |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water | 1-H-Pyrazoles | longdom.org |

| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Alkynes, Nitriles, Ti imido complexes | Oxidation | Multisubstituted pyrazoles | nih.gov |

| Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing an amino group onto a pre-functionalized pyrazole scaffold. harvard.edu This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

For the synthesis of pyrazole amines, this protocol can be applied by reacting a formylpyrazole, such as 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde, with various primary or secondary amines in the presence of a selective reducing agent. ineosopen.org Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its mild nature and high selectivity for reducing the iminium ion in the presence of the starting carbonyl group. ineosopen.orgresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. harvard.eduineosopen.org

An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, starting from the corresponding 5-aminopyrazole and p-methoxybenzaldehyde, proceeding through an in-situ formed imine intermediate that is subsequently reduced. researchgate.net This highlights the utility of reductive amination for elaborating the structure of aminopyrazoles.

| Pyrazole Substrate | Amine | Reducing Agent | Key Features | Reference |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Primary/Secondary amines | NaBH(OAc)₃ | Direct amination of formylpyrazoles | ineosopen.orgresearchgate.net |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Not specified (condensation/reduction) | One-pot synthesis of N-substituted aminopyrazole | researchgate.net |

Palladium-catalyzed cross-coupling and C-H functionalization reactions have become indispensable tools for the synthesis and modification of heterocyclic compounds, including pyrazoles. bohrium.comnih.gov These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The pyrazole ring itself can act as a directing group in palladium-catalyzed C-H activation reactions. nih.gov For instance, pyrazoles can direct the arylation of unactivated sp³ C-H bonds using Pd(OAc)₂ as a catalyst. nih.gov This strategy enables the functionalization of positions that are otherwise difficult to access. C-H arylation of functionalized pyrazoles has also been achieved using specific P-chiral phosphorus ligands to afford chiral heterobiaryls with excellent enantioselectivity. thieme-connect.com

A cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones, catalyzed by Pd(II)/Cu(I), provides an efficient route to substituted pyrazoles. researchgate.net Additionally, palladium catalysis is crucial for the further modification of pyrazoles. For example, bromopyrazoles, synthesized via copper-catalyzed cycloaddition, can undergo subsequent palladium-catalyzed cross-coupling reactions to prepare polyfunctionalized pyrazoles that are challenging to obtain through other methods. researchgate.net

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| sp³ C-H Arylation | Pd(OAc)₂, Ag₂O | Pyrazole-containing compounds, Aryl iodides | β-Phenethylamines (after ozonolysis) | nih.gov |

| C-H Arylation | Palladium, CD₃-AntPhos (ligand) | Functionalized pyrazoles, Bromo-naphthalenes | Chiral ortho-substituted heterobiaryls | thieme-connect.com |

| Sonogashira Coupling/Cyclization | Pd(II)/Cu(I) | N-propargyl sulfonylhydrazones | Substituted pyrazoles | researchgate.net |

Aromatic nucleophilic substitution (SNAr) is a key method for introducing nucleophiles, such as amines, onto an aromatic ring. While the electron-rich pyrazole ring is generally not reactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate the ring for SNAr. tandfonline.comtandfonline.com

A halogen atom, such as chlorine, positioned on the pyrazole ring can be displaced by a nucleophile if activated by a nearby electron-withdrawing group, like a formyl group at an adjacent position. tandfonline.comtandfonline.com For example, 5-chloro-4-formylpyrazoles readily react with various N-containing heterocycles (e.g., pyrrole, imidazole, morpholine) in the presence of a base to yield 5-substituted pyrazoles. tandfonline.com The rate of these reactions can be significantly influenced by the nature of the substituent at the N-1 position of the pyrazole ring. tandfonline.com

In a large-scale synthesis, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine was prepared via displacement of a sulfonyl group on a pyrimidine ring with N-(1-methyl-1H-pyrazol-4-yl)formamide, which is derived from this compound. acs.org This demonstrates the application of the target compound itself as a nucleophile in an SNAr reaction. Acid-induced nucleophilic substitution of hydrogen (SNH) has also been reported for annelated pyrazole systems, representing a less common but valuable functionalization pathway. acs.org

| Pyrazole Substrate | Nucleophile | Activating Group | Conditions | Reference |

| 5-Chloro-4-formylpyrazoles | N-containing heterocycles | 4-Formyl group | Base (e.g., KOH), DMF | tandfonline.com |

| 4-Chloro-2-(methylsulfonyl)pyrimidine | N-(1-methyl-1H-pyrazol-4-yl)formamide | Sulfonyl group on pyrimidine | Basic conditions | acs.org |

| N-Hydroxypyrazolo[3,4-c]quinoline | Chloride | N-Hydroxy group | Acid-induced (SNH) | acs.org |

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of pyrazole synthesis. These innovations include the development of novel catalytic systems and the application of modern reaction technologies.

One area of innovation is the direct synthesis of N-substituted pyrazoles from primary amines and 1,3-dicarbonyl compounds using an amination reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This method circumvents the need for hydrazine, providing a more direct route from readily available starting materials.

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles. A flow-based approach for the synthesis of 3,5-disubstituted pyrazoles has been developed, involving a sequential copper-mediated alkyne homocoupling and a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine. researchgate.net This continuous-flow process allows for rapid optimization and scaling without the need to isolate intermediates.

Furthermore, the development of unique multicomponent reactions continues to be a frontier. The synthesis of pyrazoles via a formal [2+2+1] multicomponent reaction involving titanium imidos, alkynes, and nitriles demonstrates a novel approach to constructing the pyrazole core where the N-N bond is formed oxidatively at the metal center. nih.gov This contrasts with traditional methods that rely on pre-formed hydrazine feedstocks. nih.gov These advanced strategies represent the ongoing evolution of synthetic chemistry toward more elegant and powerful methods for constructing important heterocyclic scaffolds.

Expedited Routes to Substituted Aminopyrazole Building Blocks

Expedited synthetic routes are crucial for the rapid generation of molecular diversity for screening and development purposes. A notable efficient, two-step approach to 1-alkyl-4-aminopyrazoles, including this compound, has been developed. This method circumvents the often problematic direct N-alkylation of 4-aminopyrazole, which can lead to a mixture of regioisomers.

The process begins with the readily available 4-nitropyrazole. This precursor undergoes a Mitsunobu reaction with an alcohol, in this case, methanol, to achieve regioselective N1-alkylation. The subsequent step involves the reduction of the nitro group to the desired amine. This sequence provides a practical and scalable route to the target compound.

A common precursor for the 4-amino functionality is a nitro group at the C4 position. The synthesis of the 1-methyl-4-nitropyrazole intermediate can be achieved through various methods, including the thermal decarboxylation of 1-methyl-4-nitro-3- or 5-pyrazolecarboxylic acid. This method is advantageous as it avoids the formation of other nitro isomers that can occur during the direct nitration of methylpyrazole.

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is a central challenge in the synthesis of substituted pyrazoles. The substitution pattern on the pyrazole ring significantly influences its chemical properties and biological activity.

In the synthesis of this compound, regioselectivity is primarily concerned with the selective methylation of the N1 position of the pyrazole ring. Direct methylation of a 4-substituted pyrazole can result in a mixture of N1 and N2 isomers. To address this, strategies often involve the use of starting materials that already contain the desired N-substituent or employ directing groups that favor alkylation at a specific nitrogen atom.

The synthesis of 4-aminopyrazoles through the reduction of 4-nitropyrazoles is an example of a chemoselective transformation. The nitro group is selectively reduced without affecting the pyrazole ring or other functional groups that may be present. Common reducing agents for this transformation include catalytic hydrogenation with palladium on carbon (Pd/C) or metal-acid combinations such as tin(II) chloride in hydrochloric acid.

One-pot multi-component reactions have also emerged as a powerful tool for the chemo- and regioselective synthesis of highly substituted pyrazoles. These reactions, by combining multiple steps in a single operation, can offer high efficiency and control over the final product's structure.

Derivatization and Functionalization Strategies of the Pyrazole Core

The pyrazole core of this compound serves as a versatile scaffold for further chemical modifications. The amino group, in particular, is a key handle for derivatization, allowing for the introduction of a wide range of functionalities and the construction of more complex molecules.

Chemical Transformations of the Amino Group

The amino group at the C4 position of the pyrazole ring is a primary aromatic amine and exhibits typical reactivity, allowing for a variety of chemical transformations.

The oxidation of the amino group in aminopyrazoles can lead to the formation of various nitrogen-containing functionalities. Electrochemical oxidation of aminopyrazoles has been shown to be a promising method for N-N bond formation, leading to the synthesis of azopyrazoles. This transformation proceeds through the oxidation of the aminopyrazole to a radical cation, which can then dimerize.

Another oxidative transformation of an amino group on a pyrazole ring, specifically an N-aminopyrazole, involves oxidation with high valency metal salts or their oxides to yield 1,2,3-triazines. While this reaction involves an N-amino group rather than a C4-amino group, it demonstrates the potential for oxidative ring expansion of amino-substituted pyrazoles.

The diazotization of the primary amino group of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield a diazonium salt. These intermediates are highly versatile and can undergo a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce halides, or conversion to an azide. For instance, the synthesis of 4-azido-1-methyl-1H-pyrazole proceeds through the diazotization of the corresponding amine.

The term "reduction" of an amino group is not a typical transformation, as the amino group is already in a reduced state. However, in the context of synthesizing this compound, the most critical reduction reaction is that of the precursor 1-methyl-4-nitropyrazole.

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This step is crucial for accessing the target 4-aminopyrazole from its nitro precursor. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method.

Table 1: Common Reducing Agents for the Synthesis of this compound from 1-methyl-4-nitropyrazole

| Reducing Agent | Catalyst/Conditions | Solvent |

| Hydrogen gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol, or Ethyl Acetate |

| Tin(II) Chloride (SnCl₂) | Concentrated Hydrochloric Acid (HCl) | Ethanol |

| Iron (Fe) | Acetic Acid (CH₃COOH) | Water/Ethanol |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Water/Organic co-solvent |

The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. For instance, catalytic hydrogenation is often preferred for its clean reaction profile, yielding the product and water as the only byproducts.

Nucleophilic Substitution Reactions

The primary amino group of this compound serves as a potent nucleophile, capable of participating in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides. This reaction proceeds via the attack of the nitrogen's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

However, a significant challenge in this synthesis is the potential for over-alkylation. libretexts.orgyoutube.com The initial product, a secondary amine, is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide. libretexts.org This can lead to the formation of a tertiary amine, which can further react to produce a quaternary ammonium salt. youtube.com Consequently, the reaction often yields a mixture of primary, secondary, tertiary, and quaternary ammonium products, making it difficult to control and isolate the desired mono-alkylated product. youtube.com The ratio of the products can be influenced by the stoichiometry of the reactants, but precise control is challenging. libretexts.org

Table 1: Products of Nucleophilic Substitution with Alkyl Halides This table illustrates the potential sequential products from the reaction of this compound with a generic alkyl halide (R-X).

| Reactant | Product | Product Class |

|---|---|---|

| This compound | N-alkyl-1-methyl-1H-pyrazol-4-amine | Secondary Amine |

| N-alkyl-1-methyl-1H-pyrazol-4-amine | N,N-dialkyl-1-methyl-1H-pyrazol-4-amine | Tertiary Amine |

| N,N-dialkyl-1-methyl-1H-pyrazol-4-amine | N,N,N-trialkyl-1-methyl-1H-pyrazol-4-aminium halide | Quaternary Ammonium Salt |

Amide Bond Formation

The formation of an amide bond is a crucial transformation, and this compound readily undergoes this reaction with carboxylic acids and their derivatives. Pyrazole carboxamides are significant scaffolds in the development of fungicides and other biologically active molecules. mdpi.comresearchgate.net The reaction typically involves the nucleophilic attack of the pyrazole's amino group on the carbonyl carbon of a carboxylic acid derivative.

When reacting directly with a carboxylic acid, a coupling agent is required to activate the carboxylic acid, making it more susceptible to nucleophilic attack. Common coupling agents convert the hydroxyl group of the acid into a better leaving group. When more reactive derivatives like acid chlorides or anhydrides are used, the reaction can often proceed without a catalyst, although a non-nucleophilic base is frequently added to neutralize the acidic byproduct (e.g., HCl), which would otherwise form a salt with the amine reactant. youtube.com

A variety of methods have been developed for efficient amide bond formation. For instance, the use of methane sulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI) has been shown to be effective for coupling electron-deficient amines with carboxylic acids, a method applicable to aminopyrazoles. researchgate.net

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Specific Examples | Role |

|---|---|---|

| Carboxylic Acid Derivatives | Acid Chlorides, Acid Anhydrides | Acylating Agent (Electrophile) |

| Coupling Agents | EDC, HATU, T3P, CDI | Activates Carboxylic Acids |

| Base | Pyridine, Triethylamine (TEA) | Acid Scavenger |

Modifications at Other Positions of the Pyrazole Ring

The pyrazole ring is aromatic and susceptible to electrophilic aromatic substitution. In an unsubstituted pyrazole, this reaction preferentially occurs at the C4 position. rrbdavc.orgscribd.com However, in this compound, the C4 position is occupied by a strongly electron-donating and activating amino group. This amino group directs incoming electrophiles to the other available positions on the ring, primarily the C5 position.

Electrophilic substitution reactions such as halogenation, nitration, and formylation can be used to introduce new functional groups onto the pyrazole core. For example, bromination or iodination can introduce a halogen atom, which can then serve as a handle for further cross-coupling reactions. mdpi.com Nitration introduces a nitro group, which can be subsequently reduced to another amino group. These modifications are key steps in creating diverse libraries of pyrazole-based compounds for various applications. nih.gov

Table 3: Expected Products of Electrophilic Substitution on this compound

| Reaction | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-methyl-5-nitro-1H-pyrazol-4-amine |

| Bromination | Br₂ / Acetic Acid | Br⁺ | 5-bromo-1-methyl-1H-pyrazol-4-amine |

| Iodination | ICl / Acetic Acid | I⁺ | 5-iodo-1-methyl-1H-pyrazol-4-amine |

| Formylation | POCl₃ / DMF | Vilsmeier Reagent | 4-amino-1-methyl-1H-pyrazole-5-carbaldehyde |

Formation of Fused Polyheterocycles

Aminopyrazoles are highly valuable building blocks in heterocyclic synthesis, serving as precursors for a wide range of fused bicyclic systems. mdpi.comekb.eg The this compound molecule contains a nucleophilic nitrogen and an adjacent ring carbon, which can react with bidentate electrophiles to form new rings. This strategy is widely used to synthesize pyrazolopyridines and pyrazolopyrimidines, which are core structures in many pharmaceutically active compounds. nih.govmdpi.com

The cyclocondensation reaction is a common method where the aminopyrazole reacts with a compound containing two electrophilic centers, leading to the formation of a new fused ring. beilstein-journals.orgnih.gov The specific heterocyclic system formed depends on the nature of the co-reactant.

Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved by reacting 4-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. mdpi.commdpi.com The reaction involves an initial condensation or Michael addition, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. mdpi.com A variety of catalysts and reaction conditions can be employed to facilitate this transformation, including acid catalysis. nih.gov

Table 4: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Co-reactant (1,3-Dielectrophile) | Resulting Fused System |

|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Dimethyl-pyrazolo[3,4-b]pyridine |

| β-Ketoester (e.g., Ethyl acetoacetate) | Methyl-pyrazolo[3,4-b]pyridin-one |

| α,β-Unsaturated Ketone | Substituted pyrazolo[3,4-b]pyridine |

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles synthesized from aminopyrazoles. ekb.eg These are typically formed by reacting the aminopyrazole with a reagent that provides a one-carbon unit, which cyclizes with the amino group and the adjacent C5 ring carbon. researchgate.net Common reagents include formamide, formic acid, or orthoesters. mdpi.com Alternatively, cyclization can be achieved with nitriles or N,N-dimethylformamide in the presence of a coupling agent like POCl₃ or PBr₃. researchgate.netnih.gov These methods provide a versatile entry into a scaffold that is a known inhibitor of various kinases. rsc.org

Table 5: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Co-reactant | Resulting Fused System |

|---|---|

| Formamide or Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one |

| Nitrile (R-CN) | 4-Substituted-pyrazolo[3,4-d]pyrimidine |

| N,N-Dimethylformamide / PBr₃ | Pyrazolo[3,4-d]pyrimidine |

Advanced Spectroscopic and Computational Analysis of 1 Methyl 1h Pyrazol 4 Amine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these methods allow for the detailed determination of molecular structure, connectivity, and functional groups. For 1-methyl-1H-pyrazol-4-amine derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive analytical toolkit.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

The ¹H and ¹³C NMR spectra of pyrazole (B372694) derivatives provide a wealth of information for structural confirmation. In this compound, the chemical shifts of the protons and carbons are influenced by the electronic effects of the amino group and the methyl group, as well as their positions on the pyrazole ring.

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the N-methyl protons, and the amine protons. The protons on the pyrazole ring (at positions 3 and 5) typically appear as singlets in the aromatic region of the spectrum. The N-methyl group will also present as a singlet, but at a more upfield position. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. researchgate.net The addition of D₂O will typically cause the amine proton signal to disappear due to hydrogen-deuterium exchange, which is a useful method for identifying these protons. researchgate.net

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the three pyrazole ring carbons and the N-methyl carbon. The chemical shifts of the ring carbons are influenced by the substituents; for instance, the carbon atom attached to the amino group (C4) will be significantly shielded. nih.gov In substituted pyrazole derivatives, the chemical shifts of the ring carbons can vary, providing insights into the electronic effects of the different substituents. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.7 | ~39 |

| H-3 | ~7.3 | - |

| C-3 | - | ~135 |

| H-5 | ~7.0 | - |

| C-5 | - | ~125 |

| C-4 | - | ~115 |

| NH₂ | variable (broad) | - |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for probing the spatial relationships between atoms, which is crucial for conformational analysis. proquest.com Common 2D NMR experiments used for pyrazole derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing critical information about the connectivity of different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is invaluable for determining the preferred conformation and stereochemistry of the molecule. proquest.com

For derivatives of this compound with flexible substituents, NOESY experiments can help determine the spatial orientation of these groups relative to the pyrazole ring.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group usually appears in the range of 1580-1650 cm⁻¹. rsc.org

C=C and C=N Stretching: The stretching vibrations of the pyrazole ring bonds are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for aromatic amines typically appears in the 1250-1335 cm⁻¹ region.

The presence or absence of specific absorption bands in the IR spectrum can confirm the successful synthesis of derivatives and the introduction of new functional groups. For instance, the disappearance of the characteristic N-H stretching bands would indicate the conversion of the primary amine to a secondary or tertiary amine. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| N-H Bend | 1580 - 1650 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C, C=N Stretch | 1400 - 1600 | |

| Methyl Group (CH₃) | C-H Stretch | < 3000 |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of pyrazole rings often involves the loss of HCN or N₂. researchgate.net The presence of the amino and methyl groups will also influence the fragmentation pathways. Common fragmentation patterns for aliphatic amines involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. youtube.com

Key expected fragments for this compound could include:

Loss of a hydrogen radical to form the [M-1]⁺ ion.

Loss of a methyl radical from the N-methyl group.

Cleavage of the pyrazole ring leading to smaller charged fragments.

The precise fragmentation pattern can be used to distinguish between different isomers and to confirm the structure of synthesized derivatives.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsion angles. spast.org

For derivatives of this compound, X-ray crystallography can provide unambiguous confirmation of the molecular structure, including the regiochemistry of substitution on the pyrazole ring. researchgate.net Furthermore, it reveals details about the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group, which can influence the physical properties of the compound. researchgate.net The pyrazole ring in such compounds is typically planar. spast.org

Table 3: Representative Crystallographic Data for a Substituted Pyrazole Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.1338 (12) | nih.gov |

| b (Å) | 8.1961 (9) | nih.gov |

| c (Å) | 10.7933 (11) | nih.gov |

| α (°) | 74.013 (9) | nih.gov |

| β (°) | 83.308 (10) | nih.gov |

| γ (°) | 64.734 (13) | nih.gov |

| Volume (ų) | 625.54 (13) | nih.gov |

| Z | 2 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as indispensable tools in the modern drug discovery pipeline, providing deep insights into the behavior of molecules at an atomic level. For derivatives of this compound, these techniques have been pivotal in elucidating their structural, electronic, and interactive properties. By simulating molecular behavior, researchers can predict biological activities, understand mechanisms of action, and rationally design novel compounds with enhanced therapeutic potential. This section explores the application of quantum chemical calculations, conformational analysis, molecular docking, and structure-activity relationship studies to this important class of compounds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for investigating the intrinsic properties of this compound derivatives. researchgate.netnih.gov These studies are crucial for understanding tautomerism, a phenomenon where molecules exist as interconvertible isomers differing in proton positions. nih.govresearchgate.netsemanticscholar.org For aminopyrazoles, this often involves the migration of a proton between the pyrazole ring nitrogens and the exocyclic amino group, leading to different tautomeric forms (e.g., amino vs. imino).

DFT calculations can accurately predict the relative stabilities of these tautomers by computing their energies and Gibbs free energies. nih.govrsc.org Theoretical studies on various aminopyrazole systems have consistently shown that the amino tautomer is generally more stable than the imino form. semanticscholar.org The stability is influenced by the nature and position of substituents on the pyrazole ring. nih.govnih.gov For instance, electron-donating groups tend to favor one tautomer, while electron-withdrawing groups may stabilize another. nih.gov Understanding these preferences is vital, as different tautomers can exhibit distinct biological and chemical properties. nih.gov

Beyond tautomerism, DFT is used to optimize molecular geometries, calculate vibrational frequencies to compare with experimental infrared spectra, and analyze electronic properties like frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov These calculations provide a detailed picture of the molecule's reactivity and electronic structure, which is essential for predicting its behavior in biological systems. researchgate.net

Conformational Analysis and Stability Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound derivatives involves identifying the most stable spatial arrangements of the atoms, which arise from rotation around single bonds. iu.edu.saacs.org

Computational methods, including DFT and Restricted Hartree-Fock (RHF) calculations, are employed to explore the potential energy surface of these molecules. iu.edu.sa This process identifies various rotational isomers (conformers) and calculates their relative energies to determine the most stable, low-energy conformations. For example, in a study of a substituted aminopyrazole, nine possible rotational isomers were postulated due to internal rotation around C–N and C–S bonds. Quantum mechanical calculations identified two low-energy conformers, with one being significantly more stable. iu.edu.sa The absence of imaginary vibrational frequencies in these calculations confirms that the identified structures are true energy minima. nih.gov

These stability studies are critical because the molecule's preferred conformation is the one that will interact with biological targets. iu.edu.sa The analysis helps rationalize experimental observations and provides a structural basis for understanding the molecule's activity. acs.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or enzyme) to form a stable complex. mdpi.com It has become a crucial tool for studying the interactions between pyrazole derivatives and various biological targets, helping to elucidate their mechanism of action and guide the design of more potent compounds. ijsdr.orgtandfonline.com

Derivatives of the pyrazole scaffold have been extensively studied as inhibitors of various protein kinases, which are critical receptors in cellular signaling pathways often implicated in cancer. nih.govnih.gov The Epidermal Growth Factor Receptor (EGFR) is a prominent target. nih.govmdpi.comnih.gov

Molecular docking simulations have been used to investigate how pyrazole derivatives bind to the ATP-binding site of the EGFR tyrosine kinase domain. nih.govnih.gov These studies reveal key binding interactions, such as hydrogen bonds with hinge region residues (e.g., Met793), which are crucial for inhibitory activity. mdpi.com The docking scores and binding energies calculated from these simulations provide a quantitative measure of the binding affinity, helping to rank compounds and predict their potency. nih.gov For instance, a pyrazole derivative, compound 4a , showed a strong binding score of -9.52 Kcal/mol with EGFR, comparable to the standard drug erlotinib. nih.gov

Pyrazole derivatives have also shown significant inhibitory activity against various enzymes. Carbonic anhydrases (CAs), a family of metalloenzymes, are important targets for the treatment of diseases like glaucoma. tandfonline.comnih.govnih.gov

Docking studies of pyrazole-based sulfonamides into the active sites of human carbonic anhydrase isoforms (hCA I and hCA II) have provided detailed insights into their binding modes. tandfonline.comnih.govrsc.org These studies show that the sulfonamide moiety typically coordinates with the essential Zn(II) ion in the active site, while the pyrazole core and its substituents form hydrogen bonds and van der Waals interactions with key amino acid residues like His94, Gln92, and Thr199. nih.gov The stability of these interactions, confirmed by molecular dynamics simulations, correlates well with the experimentally observed inhibitory constants (Kᵢ). nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity. researchgate.net QSAR models establish a mathematical relationship between the physicochemical properties or theoretical molecular descriptors of a series of compounds and their potency, allowing for the prediction of the activity of new, unsynthesized molecules. nih.govresearchgate.net

For pyrazole derivatives, QSAR studies have been successfully applied to understand and predict their activity against various targets. ijsdr.orgresearchgate.netnih.gov In the context of anticancer activity, 2D and 3D-QSAR models have been developed for pyrazole analogs targeting cell lines such as the human colorectal adenocarcinoma cell line (HT-29) and prostate cancer (PC-3). nih.govresearchgate.net

These models use various molecular descriptors, which can be steric, electronic, or hydrophobic in nature, to build a predictive equation. ijsdr.org For example, a QSAR model for pyrazole derivatives against the HT-29 cell line showed a high correlation coefficient (r²) of 0.9395 and strong predictive power. researchgate.net Such models help identify which structural features are crucial for activity. For instance, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for potent activity. nih.gov These insights are invaluable for the rational design and optimization of new pyrazole-based therapeutic agents. researchgate.netnih.gov

Biological and Pharmacological Research on 1 Methyl 1h Pyrazol 4 Amine and Its Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

The structural features of 1-methyl-1H-pyrazol-4-amine make it a valuable component in drug discovery and development. Its derivatives have been extensively explored for various therapeutic applications, demonstrating a broad spectrum of pharmacological activities. academicstrive.commdpi.com

Role as Pharmaceutical Intermediates

The this compound core is a key building block in the synthesis of more complex pharmaceutical agents. mdpi.com Its chemical versatility allows for modifications that are crucial in the development of extensive compound libraries for structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The pyrazole (B372694) scaffold is present in numerous commercial drugs, highlighting its importance as a pharmaceutical intermediate. For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves intermediates derived from aminopyrazoles. nbinno.com

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a chemical starting point for optimization. Derivatives of this compound have served as lead compounds in the development of potent and selective inhibitors for various therapeutic targets.

For example, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as Checkpoint Kinase 1 (CHK1) inhibitors through the optimization of a lead compound identified via virtual screening. nih.gov This process led to the discovery of a promising drug candidate for hematologic malignancies. nih.gov Similarly, a bioisosteric replacement strategy was employed to develop a new chemotype of Cyclin-Dependent Kinase 2 (CDK2) inhibitors from a previously identified lead compound containing a 1-methyl-1H-pyrazol-4-yl moiety. nih.govresearchgate.net This optimization resulted in compounds with potent CDK2 inhibitory activity. nih.govnih.gov

Investigation of Biological Activities

Derivatives of this compound have been the subject of extensive research to evaluate their biological effects. These investigations have revealed a wide range of activities, with a significant focus on their potential as anti-cancer agents. academicstrive.commdpi.comnih.govnih.govnih.gov

Anti-cancer/Anti-proliferative Properties

The anti-cancer potential of pyrazole derivatives is a major area of research. srrjournals.comacs.org Compounds incorporating the this compound scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines. academicstrive.commdpi.comnih.govijpsjournal.com The versatility of the pyrazole ring allows for the synthesis of derivatives that can target different mechanisms involved in cancer cell growth and survival. ijpsjournal.comresearchgate.net

For instance, novel pyrazole-indole hybrids have shown good to excellent antitumor activity against liver and breast cancer cell lines. acs.org Furthermore, some pyrazole derivatives have exhibited potent cytotoxic effects against multiple tumor cell lines, in some cases exceeding the activity of standard chemotherapeutic drugs. srrjournals.com The anti-proliferative effects are often achieved through mechanisms such as kinase inhibition and disruption of microtubule dynamics. nih.govnih.gov

Kinase Inhibition (e.g., FLT3-ITD, BCR-ABL, CDK2, p38MAPK, CHK1)

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of cancer drug development. Derivatives of this compound have been identified as potent inhibitors of several kinases implicated in cancer.

FLT3-ITD and BCR-ABL: Activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML). nih.govnih.govacs.org The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). nih.govtandfonline.com A derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was identified as an inhibitor of both FLT3-ITD and BCR-ABL pathways. nih.gov This compound demonstrated potent antiproliferative effects on leukemia cell lines driven by these kinases. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govrsc.orgrsc.org A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a lead compound containing the 1-methyl-1H-pyrazol-4-yl moiety, exhibited potent CDK2 inhibitory activity. nih.govnih.gov The most potent compound in this series displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.govnih.gov

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) is involved in inflammatory responses and other cellular processes. columbia.edunih.govacs.org A series of N-pyrazole, N'-aryl ureas have been reported as inhibitors of p38 MAPK, with the pyrazole nucleus playing a key role in binding to the kinase. columbia.edunih.gov

CHK1: Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as highly potent and selective CHK1 inhibitors. nih.gov The lead optimization of a compound containing the 1-methyl-1H-pyrazol-4-yl group led to a molecule with an IC₅₀ of 0.4 nM for CHK1. nih.gov

Interactive Data Table: Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase | Key Findings |

| Imidazo[1,2-a]pyridines | FLT3-ITD, BCR-ABL | Dual inhibition, potent against resistant mutants. nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Potent and selective inhibition, sub-micromolar anti-proliferative activity. nih.govnih.gov |

| N-pyrazole, N'-aryl ureas | p38 MAPK | Binds to a distinct allosteric site. columbia.edunih.gov |

| 5-(pyrimidin-2-ylamino)picolinonitriles | CHK1 | Highly potent and selective inhibition (IC₅₀ = 0.4 nM). nih.gov |

Tubulin Inhibition and Microtubule Dynamics

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Several pyrazole-containing compounds have been identified as tubulin polymerization inhibitors. nih.govmdpi.comnih.govmdpi.com

A series of 1-methyl-1H-indole-pyrazoline hybrids were designed and evaluated as potential tubulin polymerization inhibitors. nih.gov One of the most potent compounds in this series showed a significant inhibitory effect on tubulin assembly and exhibited growth inhibitory activity against several human cancer cell lines. nih.gov This compound was also found to induce apoptosis and cause cell-cycle arrest in the G2/M phase, which is characteristic of agents that disrupt microtubule dynamics. nih.gov While this research highlights the potential of the broader pyrazole scaffold in targeting tubulin, further studies are needed to specifically elucidate the role of the this compound moiety in this context.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. rsc.org Several studies have demonstrated the potent pro-apoptotic activity of pyrazole derivatives in various cancer cell lines.

One study investigated a series of 1,3,5-trisubstituted-1H-pyrazole derivatives for their ability to inhibit Bcl-2, an anti-apoptotic protein. rsc.org Certain compounds within this series showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. nih.gov Notably, compounds 10b and 10c not only exhibited high binding affinity to Bcl-2 but also activated pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov Furthermore, compounds 6c, 8, 10b, and 10c were found to induce DNA damage, suggesting a multi-faceted mechanism for their anticancer effects. rsc.org

Another study focused on pyrazole-indole hybrids and identified two compounds, 7a and 7b , with excellent anticancer activity against the HepG2 (liver) cancer cell line, showing significantly lower IC50 values than the standard drug doxorubicin. semanticscholar.orgacs.org Further investigation revealed that these compounds induce apoptosis, confirmed by flow cytometry analysis, and affect the levels of caspase-3, Bcl-2, and Bax. semanticscholar.org

In the context of triple-negative breast cancer, a particularly aggressive form of the disease, a pyrazole derivative known as 3f demonstrated potent dose- and time-dependent cytotoxicity against MDA-MB-468 cells. nih.govwaocp.org This compound was found to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3. nih.gov

Similarly, two novel synthetic pyrazoles, tospyrquin and tosind , were shown to induce apoptosis in HT29 colon cancer cells. researchgate.net Their pro-apoptotic activity is believed to be regulated by both extrinsic and intrinsic pathways, as evidenced by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1. researchgate.net

Table 1: Apoptotic Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | Key Findings |

|---|---|---|

| 10b, 10c | MCF-7, A549, PC-3 | High binding affinity to Bcl-2; activation of Bax, p53, and Caspase-3; induction of DNA damage. rsc.orgnih.gov |

| 7a, 7b | HepG2 | Significant cytotoxicity; induction of apoptosis; modulation of caspase-3, Bcl-2, and Bax levels. semanticscholar.orgacs.org |

| 3f | MDA-MB-468 | Dose- and time-dependent cytotoxicity; apoptosis induction via ROS generation and caspase 3 activation. nih.govwaocp.org |

| Tospyrquin, Tosind | HT29 | Induction of apoptosis via extrinsic and intrinsic pathways; modulation of Bax, Bcl-2, caspases, and PARP-1. researchgate.net |

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives have long been recognized for their anti-inflammatory and analgesic properties, with some compounds being used clinically for these purposes. mdpi.commdpi.com Research continues to explore novel derivatives with improved efficacy and safety profiles.

A notable example is FR140423 , a novel pyrazole derivative that has demonstrated potent anti-inflammatory and analgesic effects. nih.gov In studies, it was shown to be a selective cyclooxygenase-2 (COX-2) inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov This selectivity is significant as COX-1 inhibition is associated with gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs). FR140423 dose-dependently reduced carrageenin-induced paw edema and adjuvant arthritis, with potency two- to three-fold greater than indomethacin. nih.gov Furthermore, it exhibited a strong anti-hyperalgesic effect in a yeast-induced hyperalgesia model, being five-fold more potent than indomethacin. nih.gov Uniquely, FR140423 also demonstrated a morphine-like analgesic effect in the tail-flick test, an effect that was blocked by the opioid antagonist naloxone. nih.gov

Another study synthesized a series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives and evaluated their anti-inflammatory and analgesic activities. jst.go.jp Several of these compounds were found to be active, with compound 6b being the most potent anti-inflammatory agent and compound 9b showing the highest activity as both an anti-inflammatory and analgesic agent. jst.go.jp

The combination of pyrazole and 1,2,4-triazole structures has also been explored to develop new compounds with analgesic properties. zsmu.edu.ua It was found that pyrazole derivatives of 1,2,4-triazol-3-thiol combined with a 2,6-dichlorophenyl substituent and carboxylic acid fragments resulted in compounds with significant antinociceptive activity, as confirmed in acetic acid-induced writhing and formalin inflammation models. zsmu.edu.ua

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antitubercular)

The pyrazole scaffold is a versatile core for the development of a wide range of antimicrobial agents. nih.govmeddocsonline.orgmdpi.com Derivatives have shown activity against various bacteria, fungi, viruses, and mycobacteria.

Antibacterial and Antifungal Activity:

A study on newly synthesized pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives screened them against two fungal strains (Candida albicans and Aspergillus niger) and four bacterial strains (Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Klebsiella pneumoniae, Escherichia coli). nih.gov While some compounds were inactive or showed low activity, others demonstrated notable antimicrobial effects. nih.gov

Another research effort synthesized 4-functionalized pyrazoles and evaluated their in vitro antibacterial activity against E. coli, Pseudomonas aeruginosa, S. aureus, and B. subtilis. Some of these compounds exhibited moderate activity against the Gram-positive bacteria. meddocsonline.org

The synthesis of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives also yielded compounds with antibacterial properties. One such compound was found to inhibit the production of caseinase, a soluble enzymatic factor, in E. coli. meddocsonline.org

Furthermore, new nitro pyrazole-based thiazole derivatives have shown remarkable antibacterial and antifungal activity against a range of tested strains, including Streptococcus pyogenes, S. aureus, P. aeruginosa, E. coli, Aspergillus niger, Aspergillus clavatus, and Candida albicans. meddocsonline.org

Antiviral and Antitubercular Activity:

The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antimicrobial, antiviral, and antitumor activities. nih.gov The pyrazole nucleus is also a key component in compounds with documented antiviral and antitubercular properties. mdpi.comnih.gov

Table 2: Antimicrobial Spectrum of Selected Pyrazole Derivatives

| Derivative Class | Target Organisms | Activity Noted |

|---|---|---|

| Pyrazolyl 1,3,4-thiadiazines | C. albicans, A. niger, S. aureus, B. subtilis, K. pneumoniae, E. coli | Varied, with some compounds showing notable activity. nih.gov |

| 4-Functionalized pyrazoles | S. aureus, B. subtilis | Moderate activity against Gram-positive bacteria. meddocsonline.org |

| N-(1-methyl-1H-pyrazole-4-carbonyl)-thioureas | E. coli | Inhibition of caseinase production. meddocsonline.org |

| Nitro pyrazole-based thiazoles | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, A. clavatus, C. albicans | Remarkable antibacterial and antifungal activity. meddocsonline.org |

| Pyrazofurin | Viruses, Bacteria, Fungi | Broad-spectrum antimicrobial and antiviral activity. nih.gov |

Other Pharmacological Activities (e.g., Anticonvulsant, Antidepressant, Antimalarial)

The pharmacological scope of pyrazole derivatives extends beyond the previously mentioned activities, encompassing effects on the central nervous system and activity against parasitic diseases. mdpi.comresearchgate.net

Anticonvulsant and Antidepressant Activity:

Several studies have highlighted the potential of pyrazole derivatives as anticonvulsant and antidepressant agents. minia.edu.egsemanticscholar.orgsemanticscholar.org One study synthesized a series of pyrazole derivatives and evaluated them for antidepressant activity using the tail suspension behavioral despair test and for anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures. minia.edu.eg Compounds 4a and 4b demonstrated significant antidepressant activity, approximately twice that of the reference drug imipramine. minia.edu.eg In the same study, compounds 11b, 11a, and 11d showed remarkable protection against clonic seizures induced by PTZ. minia.edu.eg

Another investigation into 1,3,5-trisubstituted-2-pyrazolines found that compounds with electron-releasing groups (such as dimethylamino, methoxy, and methyl) on the aromatic ring at position 5 enhanced both antidepressant and anticonvulsant activities. semanticscholar.org Specifically, compound 4j was protective against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet.) induced seizures. semanticscholar.org

Antimalarial Activity:

The pyrazole nucleus is also found in compounds with antimalarial properties, indicating its potential as a scaffold for developing new treatments for this parasitic disease. researchgate.netnih.gov

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of new therapeutic agents. Research on pyrazole derivatives has delved into their interactions with specific enzymes and receptors to elucidate how they exert their pharmacological effects.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism through which drugs produce their therapeutic effects. Pyrazole derivatives have been shown to inhibit a variety of enzymes.

A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of several amine oxidases, including monoamine oxidases (MAOs), swine kidney oxidase, and bovine serum amine oxidase. nih.gov In particular, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole (6) was identified as a potent MAO inhibitor with a Ki of approximately 10⁻⁸M. nih.gov

In the context of cancer therapy, pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have been shown to inhibit key kinases involved in cancer progression. rsc.org Compound 18h was a potent inhibitor of HER2 kinase and also inhibited EGFR kinase with a potency comparable to the reference drug erlotinib. rsc.org

For their anti-inflammatory effects, pyrazole derivatives have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. nih.govnih.gov A series of N-(1H-pyrazol-4-yl)carboxamides were developed as highly permeable IRAK4 inhibitors with excellent potency and kinase selectivity. nih.gov

Table 3: Enzyme Inhibition by Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | Key Findings |

|---|---|---|

| Compound 6 | Monoamine Oxidases (MAOs) | Potent, reversible, non-competitive inhibitor with a Ki of ~10⁻⁸M. nih.gov |

| Compound 18h | HER2 and EGFR Kinases | Effective inhibition of HER2 and comparable inhibition of EGFR to erlotinib. rsc.org |

| N-(1H-pyrazol-4-yl)carboxamides | IRAK4 | Highly permeable inhibitors with excellent potency and selectivity. nih.gov |

Receptor Binding and Modulation

In addition to enzyme inhibition, pyrazole derivatives can also exert their effects by binding to and modulating the activity of various receptors.

Structure-activity relationship studies of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor led to the identification of compound 32 as a potent antagonist with favorable physicochemical and pharmacokinetic properties. researchgate.net The P2X(7) receptor is implicated in neuroinflammation, making its antagonists potential therapeutic agents for conditions like depression. researchgate.net

The analgesic effects of the pyrazole derivative FR140423 were found to be blocked by the µ-opioid antagonist naloxone, suggesting that this compound may produce its analgesic effects through interaction with opioid receptors. nih.gov

Impact on Cellular Signaling Pathways

Derivatives of this compound and related pyrazole compounds have been extensively investigated for their ability to modulate various cellular signaling pathways, many of which are implicated in diseases such as cancer and inflammatory conditions.

A significant area of research has focused on the inhibition of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway. Dysregulation of this pathway is linked to immunodeficiency, inflammation, and cancer. nih.gov For instance, a series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK inhibitors. One of these compounds, 3f , demonstrated potent, low nanomolar inhibition of JAK1, JAK2, and JAK3. nih.gov Another compound, 11b , was identified as a highly selective inhibitor of JAK2 and JAK3. nih.gov

Spleen tyrosine kinase (Syk) is another important target, playing a key role in the B cell receptor (BCR) signaling pathway, which is often abnormally activated in hematological malignancies. nih.gov Researchers have developed novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives as potent Syk inhibitors. nih.gov Compound 19q from this series exhibited exceptional inhibitory activity against the Syk enzyme with an IC50 of 0.52 nM and effectively reduced the phosphorylation of the downstream effector PLCγ2 in Ramos cells, a human Burkitt's lymphoma cell line. nih.gov

Furthermore, pyrazole derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), another crucial non-receptor tyrosine kinase in the B-cell signaling pathway. Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, is a reversible BTK inhibitor approved for the treatment of mantle cell lymphoma. nih.govmdpi.com

The mitogen-activated protein kinase (MAPK) pathway has also been a target. Certain 3-aminopyrazole derivatives have been shown to interfere with the p38MAPK signaling pathway. nih.gov Specifically, these compounds were found to inhibit the intracellular phosphorylation of HSP27, a downstream substrate of the p38 MAPK pathway. nih.gov

In the context of angiogenesis, which is vital for tumor growth, pyrazole derivatives have been evaluated for their impact on the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. Enzymatic and ELISA assays have confirmed the ability of some 5-aminopyrazole compounds to interfere with VEGFR-2 signaling. nih.gov

Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, are also prominent targets for pyrazole-based inhibitors. researchgate.net A bioisosteric replacement strategy was used to develop N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potential CDK2 inhibitors. researchgate.net Molecular docking studies have also been employed to screen potential pyrazole-based inhibitors against CDK2, Aurora A, and VEGFR-2. researchgate.net

The following table summarizes the impact of selected this compound derivatives and related compounds on various cellular signaling pathways.

| Compound/Derivative Class | Target Pathway/Kinase | Observed Effect | Reference |

| 4-amino-(1H)-pyrazole derivatives (e.g., 3f, 11b) | JAK/STAT | Potent inhibition of JAK1, JAK2, JAK3 | nih.gov |

| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives (e.g., 19q) | BCR Signaling (Syk) | Potent Syk inhibition; reduced PLCγ2 phosphorylation | nih.gov |

| Pirtobrutinib | BCR Signaling (BTK) | Reversible inhibition of BTK | nih.govmdpi.com |

| 3-aminopyrazole derivatives | p38 MAPK | Inhibition of intracellular HSP27 phosphorylation | nih.gov |

| 5-aminopyrazole derivatives | VEGFR-2 Signaling | Interference with VEGFR-2 pathway | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | Cell Cycle (CDK2) | Potential CDK2 inhibition | researchgate.net |

Cellular Assays and Phenotypic Screening

A variety of cellular assays and phenotypic screening methods have been employed to evaluate the biological activity of derivatives of this compound and its analogs. These assays are crucial for determining the cytotoxic and antiproliferative effects of these compounds and for elucidating their mechanisms of action at a cellular level.

Cytotoxicity and Antiproliferative Assays: The most common method to assess the anticancer potential of these compounds is through in vitro cytotoxicity screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

For example, pyrazole-indole hybrids were tested against HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cells. acs.org Compound 7a and 7b showed excellent activity against the HepG2 cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively. acs.org Similarly, 4-amino-(1H)-pyrazole derivatives were evaluated for their cytotoxicity, with compound 11b showing potent activity against HEL (erythroleukemia) and K562 (chronic myelogenous leukemia) cell lines with submicromolar IC50 values. nih.gov Other studies have tested novel pyrazole derivatives against A549 lung cancer cells and RKO colorectal carcinoma cells. alrasheedcol.edu.iqnih.gov

Cell Cycle Analysis and Apoptosis Detection: To understand the mechanism behind the observed cytotoxicity, further cellular assays are often conducted. Compounds that exhibit significant antiproliferative activity are frequently investigated for their effects on cell cycle progression and their ability to induce apoptosis (programmed cell death). For instance, the pyrazole-indole hybrids 7a and 7b were selected for further studies to determine their mechanistic action on cell cycle progression and apoptosis induction in the HepG2 cell line. acs.org

Phenotypic Screening: Phenotypic screening involves observing the morphological and physiological changes in cells upon treatment with a compound. This approach can reveal the compound's mechanism of action without prior knowledge of its specific molecular target. For example, dual Aurora A/Aurora B kinase inhibitors, which can be based on a pyrazole scaffold, are known to induce a specific cellular phenotype. acs.org Inhibition of Aurora B kinase leads to failed cytokinesis and endoreduplication, resulting in cells with a distinctive polyploid morphology, which can be observed through microscopy. acs.org

The table below provides examples of cellular assays performed on various pyrazole derivatives.

| Derivative Class | Assay Type | Cell Line(s) | Key Finding | Reference |

| Pyrazole-indole hybrids (7a, 7b) | MTT Assay | HepG2 | IC50 values of 6.1 and 7.9 μM | acs.org |

| 4-amino-(1H)-pyrazole derivatives (11b) | MTT Assay | HEL, K562 | Submicromolar IC50 values | nih.gov |

| Pyrazole-indole hybrids (7a, 7b) | Cell Cycle & Apoptosis | HepG2 | Selected for mechanistic studies | acs.org |

| Pyrazol-4-yl urea (AT9283) | Phenotypic Screen | HCT116 | Induced polyploid cellular phenotype | acs.org |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Cytotoxicity Assay | RKO | Several derivatives proved to be cytotoxic | nih.gov |

| Methylxanthine-based pyrazole derivatives | Cytotoxicity Assay | A549 | Potent to moderate cytotoxic activity | alrasheedcol.edu.iq |

In Vivo Pharmacological Evaluation

Following promising in vitro results, select derivatives of this compound and related pyrazole compounds are advanced to in vivo pharmacological evaluation to assess their efficacy and behavior in a whole-organism setting. These studies are critical for validating the therapeutic potential of a compound before it can be considered for further development.

One area where in vivo evaluation has been reported is in the assessment of anti-inflammatory and analgesic properties. In a study of various newly synthesized pyrazole derivatives, the compounds were evaluated for their analgesic and anti-inflammatory properties in vivo. nih.gov A key aspect of this evaluation was the assessment of gastrointestinal side effects, a common problem with non-steroidal anti-inflammatory drugs (NSAIDs). The new pyrazole derivatives were found to cause a reduced number of ulcers compared to the standard drugs Indomethacin and Celecoxib, indicating a better safety profile in this regard. nih.gov